1-(2-Ethyloxiran-2-yl)propan-2-one
Description
1-(2-Ethyloxiran-2-yl)propan-2-one is an epoxide-containing ketone characterized by a propan-2-one backbone substituted with a 2-ethyloxirane group. Epoxide-functionalized ketones are notable for their reactivity in ring-opening reactions and applications in synthetic organic chemistry, particularly in cyclization and polymerization processes . The ethyl group on the oxirane ring likely enhances steric effects compared to simpler epoxides, influencing both reactivity and stability.
Properties
CAS No. |
149764-48-7 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
1-(2-ethyloxiran-2-yl)propan-2-one |
InChI |
InChI=1S/C7H12O2/c1-3-7(5-9-7)4-6(2)8/h3-5H2,1-2H3 |
InChI Key |
ZTUJYASJWSWOER-UHFFFAOYSA-N |
SMILES |
CCC1(CO1)CC(=O)C |
Canonical SMILES |
CCC1(CO1)CC(=O)C |
Synonyms |
2-Propanone, 1-(2-ethyloxiranyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Epoxide Moieties
1-[3-(2,4-Dichlorophenyl)oxiran-2-yl]-2,2-dimethylpropan-1-one (CAS 83773-35-7)
- Molecular Formula : C₁₃H₁₄Cl₂O₂
- Key Features: Incorporates a dichlorophenyl-substituted oxirane and a dimethylated propanone. The chlorine atoms enhance electrophilicity, making this compound reactive in nucleophilic aromatic substitutions. Its steric profile differs significantly from 1-(2-Ethyloxiran-2-yl)propan-2-one due to the bulky dichlorophenyl group .
- Synthetic Relevance : Used in studies of regioselective cyclization reactions.
1-(2-Bromophenyl)propan-2-one Derivatives
- Example : 1-(2-Bromophenyl)-2-methyl-4-(trimethylsilyl)but-3-yn-2-ol (C₁₄H₁₉BrOSi)
- Key Features : Synthesized from 1-(2-bromophenyl)propan-2-one via alkyne addition using nBuLi. The bromophenyl group directs electrophilic substitution, while the trimethylsilyl moiety stabilizes the alkyne intermediate. This contrasts with the ethyloxirane group in the target compound, which may prioritize epoxide-specific reactivity .
Propan-2-one Derivatives with Heterocyclic Substituents
1-(Benzothiazol-2'-ylthio)propan-2-one
- Synthesis : Prepared via reaction of α-chloroacetone with 2-mercaptobenzothiazole in refluxing acetone.
- Key Features: The benzothiazole-thioether linkage confers rigidity and π-conjugation, enabling applications in optoelectronic materials. Structural confirmation via X-ray crystallography revealed planar geometry, differing from the non-planar epoxide ring in 1-(2-Ethyloxiran-2-yl)propan-2-one .
1-(2-Thienyl)-1-propanone
- Applications : Used in organic synthesis and materials science due to the electron-rich thiophene ring. The absence of an epoxide limits its utility in ring-opening reactions but enhances stability under acidic conditions .
Aromatic Propan-2-one Derivatives
1-(5-Chloro-2,3-diiodophenyl)-1-(4-methoxyphenyl)propan-2-one
- Synthesis: Achieved via palladium-catalyzed domino α-arylation/O-arylation.
- Key Features : The diiodo and methoxy groups create a sterically congested environment, favoring selective aryl coupling. This contrasts with the ethyloxirane group, which may participate in epoxide-specific transformations .
1-(4-Hydroxyphenyl)propan-2-one
- Reactivity: The phenolic hydroxyl group enables hydrogen bonding and participation in condensation reactions. Demonstrated utility in synthesizing flavanone derivatives .
Pharmaceutical Impurities and Related Compounds
- Example: (2RS)-1-[2-(2-Methoxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol (Imp. E(EP), CAS 163685-38-9)
- Key Features : A β-blocker impurity with a propan-2-ol backbone. Unlike 1-(2-Ethyloxiran-2-yl)propan-2-one, this compound exhibits chiral centers and amine functionality, highlighting divergent biological activities .
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